molecular formula C12H13ClF3N3O B12950217 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12950217
M. Wt: 307.70 g/mol
InChI Key: QRRYVZAPOFPCPS-UHFFFAOYSA-N
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Description

2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves multiple steps. One common method includes the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is typically carried out in dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The starting raw materials are readily available, and the synthesis route is designed to minimize the production of byproducts, making it favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions are various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Properties

Molecular Formula

C12H13ClF3N3O

Molecular Weight

307.70 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C12H12F3N3O.ClH/c13-8-1-2-9(11(15)10(8)14)18-6-7-5-16-3-4-17(7)12(18)19;/h1-2,7,16H,3-6H2;1H

InChI Key

QRRYVZAPOFPCPS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=C(C(=C(C=C3)F)F)F.Cl

Origin of Product

United States

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